Methyl [(2-amino-2-oxoethyl)(oxo)phenyl-lambda~6~-sulfanylidene]carbamate
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Overview
Description
Methyl [(2-amino-2-oxoethyl)(oxo)phenyl-lambda~6~-sulfanylidene]carbamate is a chemical compound with a complex structure that includes functional groups such as amino, oxo, phenyl, and sulfanylidene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(2-amino-2-oxoethyl)(oxo)phenyl-lambda~6~-sulfanylidene]carbamate can be achieved through several methods. One common approach involves the reaction of an amino acid derivative with a carbamate precursor under controlled conditions. The reaction typically requires the presence of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The use of advanced purification techniques, such as chromatography, may be necessary to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl [(2-amino-2-oxoethyl)(oxo)phenyl-lambda~6~-sulfanylidene]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amino derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Methyl [(2-amino-2-oxoethyl)(oxo)phenyl-lambda~6~-sulfanylidene]carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl [(2-amino-2-oxoethyl)(oxo)phenyl-lambda~6~-sulfanylidene]carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl [(2-amino-2-oxoethyl)(oxo)phenyl-lambda~6~-sulfanylidene]carbamate
- Propyl [(2-amino-2-oxoethyl)(oxo)phenyl-lambda~6~-sulfanylidene]carbamate
Uniqueness
Methyl [(2-amino-2-oxoethyl)(oxo)phenyl-lambda~6~-sulfanylidene]carbamate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and efficacy in various applications.
Properties
CAS No. |
61177-74-0 |
---|---|
Molecular Formula |
C10H12N2O4S |
Molecular Weight |
256.28 g/mol |
IUPAC Name |
methyl N-[(2-amino-2-oxoethyl)-oxo-phenyl-λ6-sulfanylidene]carbamate |
InChI |
InChI=1S/C10H12N2O4S/c1-16-10(14)12-17(15,7-9(11)13)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,11,13) |
InChI Key |
NYNSRNCCDPMSIE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N=S(=O)(CC(=O)N)C1=CC=CC=C1 |
Origin of Product |
United States |
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